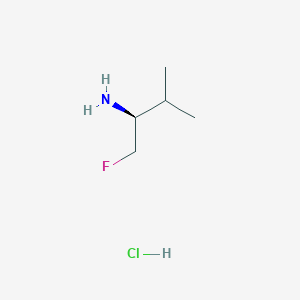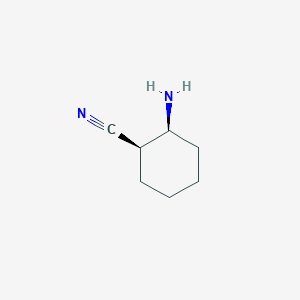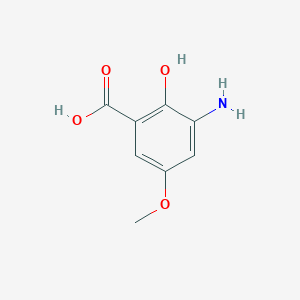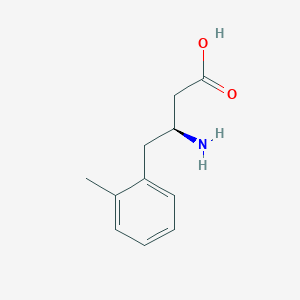
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This particular compound features a benzyloxy group, a propyl chain, and a fluorophenyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with diethyl malonate, benzyl alcohol, and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide or potassium carbonate as the base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The fluorophenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The ester groups can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The benzyloxy and fluorophenyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.
Diethyl 2-(4-fluorophenyl)malonate: Lacks the benzyloxypropyl group, making it less versatile.
Diethyl 2-(3-(benzyloxy)propyl)malonate: Lacks the fluorophenyl group, affecting its chemical properties.
Uniqueness
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate is unique due to the presence of both the benzyloxypropyl and fluorophenyl groups. These groups confer specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
1523572-00-0 |
|---|---|
Fórmula molecular |
C23H27FO5 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
diethyl 2-(4-fluorophenyl)-2-(3-phenylmethoxypropyl)propanedioate |
InChI |
InChI=1S/C23H27FO5/c1-3-28-21(25)23(22(26)29-4-2,19-11-13-20(24)14-12-19)15-8-16-27-17-18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15-17H2,1-2H3 |
Clave InChI |
BEZFBXAKGJUHKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCOCC1=CC=CC=C1)(C2=CC=C(C=C2)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)


![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)


![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)


![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
